molecular formula C11H12N2O B10864246 4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 20933-37-3

4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B10864246
CAS No.: 20933-37-3
M. Wt: 188.23 g/mol
InChI Key: PWMFFYRCPZWXHQ-UHFFFAOYSA-N
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Description

4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a phenol group substituted with a methyl group and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a suitable phenol derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

20933-37-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-2-(5-methyl-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-7-3-4-11(14)9(5-7)10-6-8(2)12-13-10/h3-6,14H,1-2H3,(H,12,13)

InChI Key

PWMFFYRCPZWXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C

Origin of Product

United States

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